Heptadecanoic acid (CAS: 506-12-7), commonly known as margaric acid, is a 17-carbon odd-chain saturated fatty acid (OCSFA) heavily utilized as an analytical quantitative standard and a specialized precursor in lipid synthesis. Unlike highly abundant even-chain fatty acids, C17:0 is present only in trace amounts in most mammalian systems, providing a clean, low-interference baseline for mass spectrometry and chromatography. Beyond analytical applications, its specific odd-carbon chain length imparts distinct thermodynamic and crystal packing properties compared to its C16 and C18 analogs, making it a critical raw material for tuning the phase transition temperatures and membrane fluidity of synthetic phospholipids and lipid nanoparticles (LNPs) [1].
Substituting heptadecanoic acid with common even-chain analogs like palmitic acid (C16:0) or stearic acid (C18:0) introduces critical failures in both analytical and materials science workflows. In lipidomics and gas chromatography, using C16:0 or C18:0 as internal standards is unviable due to massive endogenous background interference, which obscures recovery quantification and invalidates assay results [1]. In materials science and liposomal formulation, substituting C17:0 with even-chain fatty acids alters the acyl chain packing density. Because odd-chain fatty acids crystallize differently (often favoring orthorhombic subcells over triclinic), generic substitution shifts the gel-to-liquid crystalline phase transition temperature, directly impacting the fluidity and release kinetics of encapsulated active pharmaceutical ingredients (APIs) [2].
Heptadecanoic acid provides a highly reliable internal standard baseline due to its trace physiological presence. In typical mammalian plasma or tissue samples, C17:0 constitutes less than 0.5% of total fatty acids, whereas palmitic acid (C16:0) accounts for 20-30%. This extremely low endogenous abundance ensures that C17:0 spiking yields a distinct, non-overlapping signal for accurate recovery calculation in GC-MS and LC-MS workflows, preventing the signal saturation and baseline noise associated with even-chain analogs [1].
| Evidence Dimension | Endogenous abundance in human plasma (background interference) |
| Target Compound Data | C17:0 (<0.5% of total fatty acids) |
| Comparator Or Baseline | C16:0 (~25% of total fatty acids) |
| Quantified Difference | >50-fold reduction in background signal interference |
| Conditions | Mammalian plasma lipid profiling via GC-MS |
Procuring C17:0 as an internal standard is mandatory for accurate lipid quantification, as even-chain substitutes will co-elute with massive endogenous sample peaks.
Odd-chain fatty acids exhibit a melting point alternation effect due to differences in crystal lattice packing. Heptadecanoic acid has a melting point of 61.3 °C, which is unexpectedly lower than both the shorter palmitic acid (62.9 °C) and the longer stearic acid (69.3 °C). This non-linear thermal behavior is critical when formulating lipid nanoparticles or synthetic phospholipids, as the C17:0 acyl chains create slightly less dense packing than even-chain analogs, lowering the phase transition temperature (Tm) of the resulting lipid bilayers compared to C16:0 derivatives [1].
| Evidence Dimension | Melting point (Tm) and thermal phase transition |
| Target Compound Data | C17:0 (Tm = 61.3 °C) |
| Comparator Or Baseline | C16:0 (Tm = 62.9 °C) and C18:0 (Tm = 69.3 °C) |
| Quantified Difference | 1.6 °C lower melting point than C16:0 despite having one additional carbon atom |
| Conditions | Standard atmospheric pressure thermal analysis (DSC) |
For liposome and LNP manufacturers, C17:0 must be specifically procured when a formulation requires a lower phase transition temperature than C16:0 can provide, without reducing the chain length to C15:0.
In gas chromatography with flame ionization detection (GC-FID), C17:0 provides distinct retention time spacing compared to shorter odd-chain alternatives like pentadecanoic acid (C15:0). C17:0 elutes in a relatively clear chromatographic window exactly between C16:0 and C18:0. In contrast, C15:0 elutes earlier and carries a higher risk of co-elution with low-abundance, biologically relevant monounsaturated species (such as C14:1 or C15:1) depending on the specific polarity of the stationary phase used in the column [1].
| Evidence Dimension | Chromatographic baseline resolution |
| Target Compound Data | C17:0 (Elutes in low-interference C16-C18 window) |
| Comparator Or Baseline | C15:0 (Higher risk of co-elution with C14:1/C15:1 species) |
| Quantified Difference | Improved peak resolution and fewer overlapping isobaric/isomeric interferences |
| Conditions | GC-FID analysis of complex biological lipid extracts on standard polar columns (e.g., DB-WAX) |
Analytical laboratories should procure C17:0 over C15:0 when analyzing highly complex biological matrices to minimize the risk of internal standard co-elution with endogenous unsaturated fatty acids.
Due to its extremely low endogenous abundance (<0.5%) compared to C16:0 and C18:0, heptadecanoic acid is the industry-standard choice for spiking into biological samples prior to lipid extraction. It ensures accurate quantification of lipid recovery rates without overlapping with the target analytes during mass spectrometry or gas chromatography [1].
Heptadecanoic acid is procured as a raw material for synthesizing custom odd-chain phospholipids (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine). Because of its unique melting point alternation (Tm = 61.3 °C), it allows formulators to fine-tune the thermotropic phase behavior and membrane fluidity of lipid nanoparticles (LNPs) and liposomes in ways that even-chain fatty acids cannot achieve [2].
Because humans cannot synthesize significant amounts of C17:0 endogenously, it is utilized in assay development as a direct, quantifiable biomarker for dietary dairy fat intake. Procuring high-purity C17:0 is essential for generating the standard curves required in epidemiological and metabolic disease research [3].
Irritant